![molecular formula C16H14N4O3S2 B2533366 N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415465-93-7](/img/structure/B2533366.png)

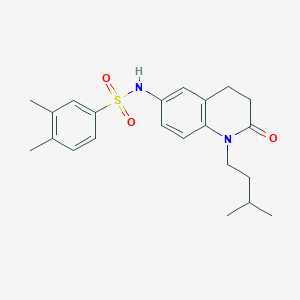

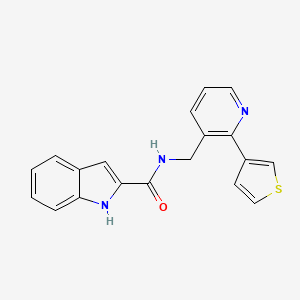

N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide” is a chemical compound that has been studied for its potential therapeutic applications. It has been evaluated as a multifunctional ligand against Alzheimer’s disease (AD). The compound has shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .

Synthesis Analysis

The compound was part of a novel series of benzothiazole–piperazine hybrids that were rationally designed and synthesized . The synthesis process was carried out in satisfactory yield and the synthesized compounds were in good agreement with elemental and spectral data .Molecular Structure Analysis

The molecular formula of the compound is C16H14N2O3S2 . The structure of the compound includes a benzothiazole ring, which is a heterocyclic compound .Chemical Reactions Analysis

The compound has been evaluated for its cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition-enhancing properties . It has shown effective, uncompetitive, and selective inhibition against AChE .Physical and Chemical Properties Analysis

The compound is a white solid . Its molecular weight is 346.424 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Mecanismo De Acción

Propiedades

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S2/c1-25(22,23)10-5-6-12-14(8-10)24-16(17-12)18-15(21)13-7-9-3-2-4-11(9)19-20-13/h5-8H,2-4H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSUAODVEPXXLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN=C4CCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-O-Tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride](/img/structure/B2533284.png)

![[4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2533285.png)

![Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride](/img/structure/B2533287.png)

![5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2533297.png)

![5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533303.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2533304.png)

![C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine](/img/structure/B2533306.png)